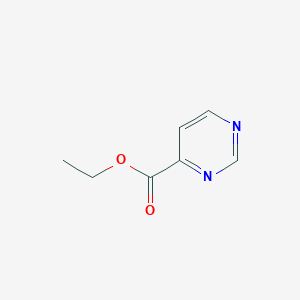

Ethyl 4-pyrimidinecarboxylate

Description

The exact mass of the compound Ethyl pyrimidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

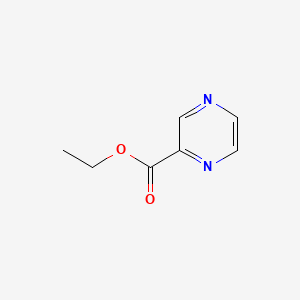

3D Structure

Properties

IUPAC Name |

ethyl pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRWSNAREGLUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545651 | |

| Record name | Ethyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62846-82-6 | |

| Record name | Ethyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Pyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 4-Pyrimidinecarboxylates from Unsymmetrical Enamino Diketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl 4-pyrimidinecarboxylates, a crucial scaffold in medicinal chemistry, from unsymmetrical enamino diketones. The focus is on the regioselective cyclocondensation reaction with amidines, a key transformation for accessing these valuable heterocyclic compounds. This document details the reaction's scope, experimental protocols, and quantitative outcomes, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

Pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules, including established drugs. The synthesis of substituted pyrimidines is, therefore, a central theme in medicinal chemistry. One versatile method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] This guide focuses on a specific application of this methodology: the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles to regioselectively produce ethyl 4-pyrimidinecarboxylates.

The use of unsymmetrical enamino diketones as precursors presents a challenge in controlling the regioselectivity of the cyclocondensation reaction. However, studies have shown that the reaction can proceed in a highly chemoselective manner, favoring the formation of the desired ethyl 4-pyrimidinecarboxylate isomer.[3] This regioselectivity is attributed to the differential electrophilicity of the two carbonyl groups in the enamino diketone substrate.[3]

Reaction Overview and Regioselectivity

The core reaction involves the cyclocondensation of an unsymmetrical enamino diketone of the general formula RC(O)C(=CNMe2)C(O)CO2Et with an N-C-N dinucleophile, such as benzamidine hydrochloride or 1H-pyrazole-1-carboxamidine monohydrochloride.[3] The reaction proceeds to yield ethyl 2,5-disubstituted pyrimidine-4-carboxylates.

The key to the regiochemical outcome is the greater electrophilicity of the carbonyl group adjacent to the ethyl ester moiety compared to the other carbonyl group (e.g., a benzoyl-type fragment). This directs the initial nucleophilic attack of the amidine to this more reactive site, ultimately leading to the formation of the pyrimidine-4-carboxylate as the major or sole product in most cases.[3]

Reaction Pathway

Caption: General reaction for the synthesis of ethyl 4-pyrimidinecarboxylates.

Quantitative Data Summary

The synthesis of various ethyl 2,5-disubstituted pyrimidine-4-carboxylates has been reported with moderate to good yields. The reaction's success is demonstrated across a range of substituents on the enamino diketone.[3]

| R Group of Enamino Diketone | N-C-N Dinucleophile | Yield (%) |

| Ph (Phenyl) | Benzamidine hydrochloride | 51-86 |

| 4-MeC6H4 (4-Tolyl) | Benzamidine hydrochloride | 51-86 |

| 4-MeOC6H4 (4-Methoxyphenyl) | Benzamidine hydrochloride | 51-86 |

| 4-BrC6H4 (4-Bromophenyl) | Benzamidine hydrochloride | 51-86 |

| 4-ClC6H4 (4-Chlorophenyl) | Benzamidine hydrochloride | 51-86 |

| 4-FC6H4 (4-Fluorophenyl) | Benzamidine hydrochloride | 51-86 |

| 4-O2NC6H4 (4-Nitrophenyl) | Benzamidine hydrochloride | 51-86 |

| 2-Thienyl | Benzamidine hydrochloride | 51-86 |

| Benzofuran-2-yl | Benzamidine hydrochloride | 51-86 |

| CF3 (Trifluoromethyl) | Benzamidine hydrochloride | 51-86 |

| Ph (Phenyl) | 1H-pyrazole-1-carboxamidine monohydrochloride | 51-86 |

| 4-MeOC6H4 (4-Methoxyphenyl) | 1H-pyrazole-1-carboxamidine monohydrochloride | 51-86 |

| 4-FC6H4 (4-Fluorophenyl) | 1H-pyrazole-1-carboxamidine monohydrochloride | 51-86 |

| 2-Thienyl | 1H-pyrazole-1-carboxamidine monohydrochloride | 51-86 |

Note: The source provides a yield range of 51-86% for the series of compounds. Specific yields for each substituent were not detailed in the available abstract.[3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of ethyl 2,5-disubstituted pyrimidine-4-carboxylates based on reported methodologies.[3]

Materials:

-

Unsymmetrical enamino diketone [RC(O)C(=CNMe2)C(O)CO2Et]

-

N-C-N dinucleophile (e.g., benzamidine hydrochloride, 1H-pyrazole-1-carboxamidine monohydrochloride)

-

Anhydrous solvent (e.g., ethanol, isopropanol)

-

Base (e.g., sodium ethoxide, triethylamine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical enamino diketone (1.0 eq) in the anhydrous solvent.

-

Addition of Reagents: Add the N-C-N dinucleophile (1.1-1.2 eq) and the base (1.1-1.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to afford the pure ethyl 2,5-disubstituted pyrimidine-4-carboxylate.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

Applications in Drug Development

The synthesized ethyl 2,5-disubstituted pyrimidine-4-carboxylates are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, these compounds can be further reacted with hydrazine monohydrate to produce pyrimido[4,5-d]pyridazin-8(7H)-ones in high yields.[3] This demonstrates their utility as building blocks for creating novel fused heterocyclic scaffolds with potential biological activity, making them highly relevant to drug development professionals.

Conclusion

The synthesis of ethyl 4-pyrimidinecarboxylates from unsymmetrical enamino diketones via cyclocondensation with N-C-N dinucleophiles is a robust and regioselective method. The reaction proceeds with good yields for a variety of substrates, providing access to a range of substituted pyrimidines. The detailed protocols and data presented in this guide offer a solid foundation for researchers to utilize this chemistry in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

Starting materials for ethyl 4-pyrimidinecarboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core synthetic strategies for obtaining ethyl 4-pyrimidinecarboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The document provides a comparative analysis of starting materials and reaction pathways, detailed experimental protocols for key methodologies, and visual representations of the synthetic workflows.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This guide focuses on three primary and well-documented approaches:

-

Condensation of Unsymmetrical Enamino Dicarbonyls with Amidines: This convergent approach involves the cyclocondensation of a pre-functionalized three-carbon component with a suitable N-C-N synthon, typically an amidine.

-

Minisci-type Radical Alkoxycarbonylation: A direct functionalization approach that introduces the ethyl carboxylate group onto a pre-existing pyrimidine ring via a radical-mediated reaction.

-

Oxidation and Subsequent Esterification of 4-Methylpyrimidine: A two-step process involving the oxidation of the methyl group to a carboxylic acid, followed by a classical esterification reaction.

The following table summarizes the key quantitative data associated with these synthetic routes, allowing for a clear comparison of their efficiencies.

| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| 1. Enamino Dicarbonyl Condensation | Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate, Benzamidine hydrochloride | Sodium ethoxide, Ethanol | Reflux | 51-86 | [1] |

| 2. Minisci Reaction | 5-Bromopyrimidine, Ethyl pyruvate | FeSO₄·7H₂O, H₂O₂, Toluene, Water | -10 °C to room temp. | ~48 | |

| 3. Oxidation & Esterification | 4-Methylpyrimidine | 1. KMnO₄, NaOH, H₂O2. Ethanol, H₂SO₄ | 1. Reflux2. Reflux | Variable |

Experimental Protocols

This section provides detailed methodologies for the three core synthetic strategies.

Route 1: From Unsymmetrical Enamino Dicarbonyls

This method provides a versatile route to substituted ethyl 4-pyrimidinecarboxylates. The following is a representative protocol for a closely related analog, which can be adapted for the synthesis of the target compound.

Synthesis of Ethyl 2-Phenyl-5-benzoyl-4-pyrimidinecarboxylate

-

Preparation of the Enamino Diketone: A mixture of ethyl benzoylacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated to provide the corresponding ethyl 2-(dimethylaminomethylene)-3-oxo-3-phenylpropanoate.

-

Cyclocondensation: To a solution of sodium ethoxide in absolute ethanol, the enamino diketone (1.0 eq) is added.

-

Benzamidine hydrochloride (1.1 eq) is then added to the reaction mixture.

-

The mixture is heated at reflux for 4-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-phenyl-5-benzoyl-4-pyrimidinecarboxylate.

Route 2: Minisci-type Radical Alkoxycarbonylation

This protocol details the synthesis of a halogenated precursor, ethyl 5-bromo-4-pyrimidinecarboxylate, which can be a valuable intermediate.

-

In a 250 mL round-bottom flask, ethyl pyruvate (4.5 equiv) is cooled to -10 °C.

-

Acetic acid is added while maintaining the internal temperature below -5 °C.

-

A 30% aqueous solution of hydrogen peroxide (3.0 equiv) is added dropwise, keeping the temperature below 0 °C. The mixture is stirred for 30 minutes at this temperature.

-

In a separate 1 L three-necked flask equipped with a mechanical stirrer, 5-bromopyrimidine (1.0 equiv), toluene, and water are added.

-

Iron(II) sulfate heptahydrate (0.3 equiv) is added to the 5-bromopyrimidine solution.

-

The previously prepared peroxide solution is added dropwise to the stirred biphasic mixture at room temperature over a period of 1 hour.

-

The reaction mixture is stirred vigorously for 12-16 hours at room temperature.

-

The layers are separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield ethyl 5-bromo-4-pyrimidinecarboxylate.

Route 3: From 4-Methylpyrimidine via Oxidation and Esterification

This two-step sequence provides a classical approach to the target molecule.

Step 1: Oxidation of 4-Methylpyrimidine to 4-Pyrimidinecarboxylic Acid

-

To a solution of 4-methylpyrimidine (1.0 eq) in water, potassium permanganate (KMnO₄, 3.0-4.0 eq) is added portion-wise.

-

The reaction mixture is heated to reflux for 6-8 hours. The disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide indicate the progress of the reaction.

-

After cooling to room temperature, the manganese dioxide is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The aqueous solution is acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of 4-pyrimidinecarboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer-Speier Esterification to this compound

-

A suspension of 4-pyrimidinecarboxylic acid (1.0 eq) in absolute ethanol (used in excess as the solvent) is prepared in a round-bottom flask.

-

Concentrated sulfuric acid (catalytic amount, typically 5-10 mol%) is carefully added.

-

The mixture is heated to reflux for 8-12 hours. The reaction can be monitored by TLC.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound, which can be further purified by distillation or column chromatography.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Route 1: Enamino Dicarbonyl Condensation Pathway.

Caption: Route 2: Minisci-type Radical Alkoxycarbonylation.

Caption: Route 3: Oxidation and Esterification Pathway.

References

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 4-Pyrimidinecarboxylate Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. Consequently, the development of efficient and regioselective synthetic routes to functionalized pyrimidines, such as ethyl 4-pyrimidinecarboxylate, is of paramount importance to medicinal chemists and professionals in drug development. This technical guide provides an in-depth analysis of the core reaction mechanisms for the formation of this key heterocyclic building block, focusing on both classical cyclocondensation strategies and modern radical-based functionalizations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for laboratory application.

Section 1: Cyclocondensation Pathways for Pyrimidine Ring Formation

The most classical and widely utilized approach for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon dielectrophilic component with a dinucleophilic N-C-N fragment, such as an amidine, urea, or thiourea.

Mechanism: Reaction of Enamino Diketones with Amidines

A highly effective and regioselective method involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine.[1] This approach offers excellent control over the final substitution pattern of the pyrimidine ring.

The regioselectivity of this reaction is governed by the electronic properties of the dicarbonyl starting material. The carbonyl group positioned adjacent to the electron-withdrawing ethyl ester moiety is rendered significantly more electrophilic. This increased electrophilicity directs the initial nucleophilic attack from the amidine, ensuring the formation of the desired pyrimidine-4-carboxylate isomer over the alternative pyrimidine-5-glyoxylate.[1]

The proposed mechanism proceeds as follows:

-

Initial Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks the more electrophilic carbonyl carbon (adjacent to the ester group) of the enamino diketone.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, initiating ring closure.

-

Dehydration and Aromatization: Subsequent elimination of water and the dimethylamino group leads to the formation of the stable, aromatic this compound ring.

Quantitative Data

The reaction of various unsymmetrical enamino diketones with amidine hydrochlorides has been reported to produce ethyl 2,5-disubstituted pyrimidine-4-carboxylates in good to excellent yields.

| Reactant 1 (Enamino Diketone Substituent, R) | Reactant 2 (Amidine) | Yield (%) | Reference |

| Aryl, CF3, etc. | Benzamidine HCl, etc. | 51 - 86 | [1] |

Experimental Protocol: Traube-type Synthesis of a Pyrimidinecarboxylate Analogue

The Traube synthesis is a foundational method for pyrimidine formation. While the original protocol is for purines, the underlying principle of condensing a β-dicarbonyl equivalent with a urea or thiourea is broadly applicable.[2][3] The following protocol for the synthesis of ethyl 4-amino-2-mercapto-5-pyrimidinecarboxylate from Organic Syntheses provides a robust and detailed example of this class of reaction.

Reaction: Ethyl ethoxymethylenecyanoacetate + Thiourea → Ethyl 4-amino-2-mercapto-5-pyrimidinecarboxylate

Materials:

-

Absolute Ethanol (625 mL)

-

Sodium metal, freshly cut (23 g, 1 g atom)

-

Thiourea (76.1 g, 1 mole)

-

Ethyl ethoxymethylenecyanoacetate (169 g, 1 mole)

-

Water

-

Acetic Acid

Procedure:

-

A 3-L three-necked flask is equipped with a stirrer, a reflux condenser, and a dropping funnel.

-

Absolute ethanol (625 mL) is added to the flask and stirring is initiated.

-

Freshly cut sodium (23 g) is added in portions. After the sodium has fully dissolved, thiourea (76.1 g) is added in one portion to the warm sodium ethoxide solution.

-

Once the thiourea has mostly dissolved, liquefied ethyl ethoxymethylenecyanoacetate (169 g) is added from the dropping funnel over a 2-hour period, maintaining a gentle reflux.

-

The solution is then stirred at a gentle reflux for an additional 6 hours.

-

The reaction mixture is cooled to 50–60°C, and 1.75 L of water is added, followed by 65 mL of acetic acid to ensure the solution is distinctly acidic.

-

The resulting suspension is stirred and boiled for 5 minutes to decompose any remaining sodium salts.

-

The mixture is cooled to 25°C. The crystalline product is collected on a Büchner funnel.

-

The collected solid is washed successively with five 50-mL portions of water, 50 mL of acetone, and 50 mL of ether.

-

The product is dried at 110°C to yield the final compound.

Quantitative Data

| Product | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 4-amino-2-mercapto-5-pyrimidinecarboxylate | 76 - 80 | 259 - 260 (dec.) |

Section 2: Post-formation Functionalization via Minisci Reaction

An alternative to building the pyrimidine ring from acyclic precursors is to introduce the ethyl carboxylate group onto a pre-existing pyrimidine scaffold. The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles via a homolytic (radical) substitution mechanism.[4][5] This approach is particularly useful as it often proceeds with high regioselectivity and under mild conditions.[6]

Mechanism: Homolytic Alkoxycarbonylation

The Minisci reaction for alkoxycarbonylation involves the generation of an acyl radical from an α-keto ester, such as ethyl pyruvate. This radical then attacks the protonated, electron-deficient pyrimidine ring.

The key steps of the mechanism are:

-

Radical Generation: An oxidizing agent (e.g., hydrogen peroxide with a catalytic amount of Fe(II) salt, or ammonium persulfate) reacts with ethyl pyruvate to generate the ethyl-α-oxy-α-oxo-acetyl radical. This radical can subsequently lose carbon monoxide to form the nucleophilic ethoxycarbonyl radical (•COOEt).

-

Heterocycle Activation: The pyrimidine substrate is protonated under the acidic reaction conditions. This protonation significantly lowers the LUMO of the heterocycle, making it highly susceptible to attack by the nucleophilic radical.[7]

-

Radical Addition: The ethoxycarbonyl radical adds to an electron-deficient carbon of the protonated pyrimidine ring, typically the C4 position, to form a radical cation intermediate.

-

Rearomatization: The radical cation intermediate is oxidized and deprotonated to restore aromaticity, yielding the final this compound product.

Experimental Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate

This protocol demonstrates the synthesis of a substituted this compound using the Minisci reaction, highlighting its utility for creating functionalized derivatives.

Materials:

-

Ethyl pyruvate (4.5 equiv., 50 mL, 450 mmol)

-

Acetic acid (70 mL)

-

30% aq. Hydrogen peroxide solution (3 equiv., 34 g, 300 mmol)

-

5-Bromopyrimidine (1 equiv., 15.9 g, 100 mmol)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.3 equiv., 8.34 g, 30 mmol)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a 250 mL round-bottom flask, ethyl pyruvate (50 mL, 450 mmol) is cooled to -10°C.

-

Acetic acid (70 mL) is added while maintaining the internal temperature below -5°C.

-

A 30% aqueous H₂O₂ solution (34 g, 300 mmol) is added, keeping the temperature below 0°C.

-

5-Bromopyrimidine (15.9 g, 100 mmol) is added to the mixture.

-

FeSO₄·7H₂O (8.34 g, 30 mmol) is added portionwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

-

The reaction mixture is stirred for an additional hour at room temperature.

-

The reaction is carefully quenched by the slow addition of an aqueous solution of sodium thiosulfate.

-

The mixture is neutralized with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired ester.

Quantitative Data

The Minisci reaction is highly effective for various pyrimidine substrates, providing a direct route to 4-carboxy-substituted derivatives.

| Substrate | Reagent | Conversion (%) | Isolated Yield (%) | Reference |

| 5-Bromopyrimidine | Methyl Pyruvate | 85 | 44 | |

| 5-Bromopyrimidine | Ethyl Pyruvate | 89 | 62 |

Conclusion

The synthesis of this compound can be effectively achieved through two distinct mechanistic paradigms: heterocyclic ring construction via cyclocondensation and direct C-H functionalization of a pre-formed pyrimidine ring.

-

Cyclocondensation reactions , particularly those involving activated substrates like enamino diketones, offer a powerful and regioselective method for building the pyrimidine core from acyclic precursors. This bottom-up approach is highly versatile for creating diverse substitution patterns.

-

The Minisci radical reaction provides a complementary top-down strategy, enabling the direct and efficient introduction of the ethyl carboxylate group onto an existing pyrimidine scaffold. This method is exceptionally valuable for late-stage functionalization in complex molecule synthesis.

A thorough understanding of these reaction mechanisms, coupled with the detailed protocols provided, equips researchers, scientists, and drug development professionals with the necessary tools to synthesize and manipulate this critical class of heterocyclic compounds for a wide range of applications.

References

Spectroscopic Characterization of Ethyl 4-Pyrimidinecarboxylate: A Technical Guide for Researchers

An In-depth Analysis Utilizing NMR and IR Spectroscopy for Drug Development Professionals

Ethyl 4-pyrimidinecarboxylate is a heterocyclic organic compound that holds significance as a building block in the synthesis of various pharmaceutical agents. The pyrimidine moiety is a core structure in numerous bioactive molecules, including anticancer and kinase inhibitors. A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural features of this compound, which are critical aspects in the drug development pipeline. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.40 | d | 1.0 | 1H | H-2 |

| 9.10 | d | 5.1 | 1H | H-6 |

| 8.05 | dd | 5.1, 1.3 | 1H | H-5 |

| 4.39 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.35 | t | 7.1 | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (ester) |

| ~158 | C-2 |

| ~157 | C-6 |

| ~150 | C-4 |

| ~122 | C-5 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Strong | C-O stretching (ester) |

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are crucial for reproducibility and data accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnetic field.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters for a standard ¹H or ¹³C experiment. Typical parameters for a small organic molecule include:

-

¹H NMR: 90° pulse, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16 for a concentrated sample.

-

¹³C NMR: 30-45° pulse, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID using a Fourier transform, followed by phase and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

KBr Pellet Preparation:

-

Thoroughly dry IR-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar.

-

Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The number of scans can be set to 16 or 32 for a good signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate key concepts relevant to the study and application of this compound.

1H NMR and 13C NMR spectral data for ethyl 4-pyrimidinecarboxylate derivatives

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-Pyrimidinecarboxylate Derivatives

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a range of this compound derivatives. Aimed at researchers, scientists, and professionals in drug development, this document presents quantitative data in a structured format, details common experimental protocols, and visualizes the analytical workflow.

Introduction

This compound and its derivatives are significant heterocyclic compounds in medicinal chemistry, often serving as core scaffolds in the development of novel therapeutic agents. Their biological activity is intrinsically linked to their molecular structure. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. This guide summarizes key ¹H and ¹³C NMR spectral data to aid in the identification and analysis of this important class of compounds.

¹H NMR Spectral Data

The proton NMR spectra of this compound derivatives are characterized by signals corresponding to the pyrimidine ring protons, the ethyl ester moiety, and any substituents on the ring. The chemical shifts are influenced by the electronic environment, which is modulated by the nature and position of the substituents.

| Compound | Solvent | Pyrimidine Ring Protons (δ, ppm) | Ethyl Ester Protons (δ, ppm) | Other Substituent Protons (δ, ppm) |

| Ethyl pyrimidine-4-carboxylate | CDCl₃ | H-2: 9.4, H-5: 8.0, H-6: 9.1 | -OCH₂-: 4.5 (q), -CH₃: 1.5 (t) | |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | NH: 8.62 (s), NH: 6.1 (s), CH: 5.38 (s) | -OCH₂-: 4.03 (q), -OCH₂CH₃: 1.13 (t) | ArH: 7.24-7.31 (m, 5H), CH₃: 2.32 (s) |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | NH: 8.44 (s), NH: 6.1 (s), CH: 5.36 (s) | -OCH₂-: 4.04 (q), -OCH₂CH₃: 1.15 (t) | ArH: 7.22-7.29 (m, 4H), CH₃: 2.32 (s) |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | NH: 9.08 (s), NH: 5.98 (s), CH: 5.86 (s) | -OCH₂-: 3.97 (q), -OCH₂CH₃: 1.02 (t) | ArH: 7.19-7.37 (m, 4H), CH₃: 2.41 (s) |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | NH: 8.9 (s), NH: 6.3 (s), CH: 5.48 (s) | -OCH₂-: 4.06 (q), -OCH₂CH₃: 1.16 (t) | ArH: 7.4-8.2 (m, 4H), CH₃: 2.35 (s) |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | NH: 9.15 (s), NH: 7.68 (s), CH: 5.09 (s) | -OCH₂CH₃: 3.95 (q) | ArH: 6.70-6.89 (m, 3H), OCH₃: 3.37 (s), CH₃: 2.24 (s) |

| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2] | DMSO-d₆ | NH: 9.16 (s), NH: 7.67 (s), CH: 5.10 (s) | -OCH₂-: 3.98 (q), -OCH₂CH₃: 1.11 (t) | ArH: 7.15 (d), 6.88 (d), OCH₃: 3.72 (s), CH₃: 2.25 (s) |

| Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2] | DMSO-d₆ | NH: 9.30 (s), NH: 7.82 (s), CH: 5.18 (s) | -OCH₂-: 4.00 (q), -OCH₂CH₃: 1.09 (t) | ArH: 7.43 (d), 7.27 (d), CH₃: 2.27 (s) |

¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to substitution patterns.

| Compound | Solvent | Pyrimidine Ring Carbons (δ, ppm) | Ethyl Ester Carbons (δ, ppm) | Other Substituent Carbons (δ, ppm) |

| Ethyl pyrimidine-4-carboxylate | CDCl₃ | C-2: 159.5, C-4: 164.0, C-5: 125.0, C-6: 157.0 | C=O: 163.5, -OCH₂-: 62.5, -CH₃: 14.0 | |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | C-2: 153.73, C-4: 55.59, C-5: 101.23, C-6: 146.48 | C=O: 165.65, -OCH₂-: 59.97, -CH₃: 14.12 | Phenyl: 126.56, 127.88, 128.66, 143.73; CH₃: 18.55 |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | C-2: 153.48, C-4: 55.02, C-5: 101.02, C-6: 146.54 | C=O: 165.45, -OCH₂-: 60.14, -CH₃: 14.15 | Chloro-phenyl: 127.99, 128.84, 133.69, 142.19; CH₃: 18.63 |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | C-2: 153.42, C-4: 52.06, C-5: 98.8, C-6: 148.56 | C=O: 165.33, -OCH₂-: 59.93, -CH₃: 13.97 | Chloro-phenyl: 127.51, 128.03, 129.23, 129.75, 132.55, 139.58; CH₃: 18.23 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | C-2: 150.34, C-4: 55.18, C-5: 100.56, C-6: 147.56 | C=O: 165.15, -OCH₂-: 60.43, -CH₃: 14.18 | Nitro-phenyl: 124.1, 127.57, 148.03, 149.71; CH₃: 18.94 |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | CDCl₃ | C-2: 152.29, C-4: 53.49, C-5: 99.39, C-6: 148.06 | C=O: 165.43, -OCH₂-: 59.19, -CH₃: 14.15 | Dimethoxy-phenyl: 110.45, 111.72, 117.9, 137.35, 148.15, 148.48; OCH₃: 55.4, 55.52; CH₃: 17.76 |

| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2] | DMSO-d₆ | C-2: 153.2, C-4: 60.3, C-5: 104.8, C-6: 142.3 | C=O: 170.6, -OCH₂-: 64.4, -CH₃: 19.3 | Methoxy-phenyl: 118.9, 132.6, 157.4; OCH₃: 58.6; CH₃: 23.0 |

| Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2] | DMSO-d₆ | C-2: 152.5, C-4: 54.1, C-5: 99.1, C-6: 148.0 | C=O: 165.6, -OCH₂-: 59.8, -CH₃: 14.5 | Bromo-phenyl: 122.0, 129.7, 130.6, 131.2, 149.4; CH₃: 18.3 |

Experimental Workflow

The general workflow for the synthesis and subsequent NMR analysis of this compound derivatives is outlined below. This process begins with the chemical synthesis of the target compound, followed by purification and structural confirmation using NMR spectroscopy.

Caption: General workflow for synthesis and NMR characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for the synthesis and NMR analysis of the title compounds.

General Synthesis Procedure (Biginelli Reaction)

Many of the derivatives listed are synthesized via a one-pot Biginelli reaction.[3]

-

Reactant Mixture : An equimolar mixture of an appropriate aldehyde, ethyl acetoacetate, and urea (or thiourea) is prepared.

-

Catalyst and Solvent : A catalytic amount of an acid (e.g., HCl) is added, often in a solvent like ethanol.[3] Some modern protocols may use solvent-free conditions.[4]

-

Reaction Conditions : The mixture is typically refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]

-

Work-up : Upon cooling, the reaction mixture is often poured into ice water, causing the crude product to precipitate.

-

Purification : The solid product is collected by filtration, washed, and then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure derivative.[5]

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[6]

-

Weighing : Accurately weigh 5-10 mg of the purified, dry this compound derivative.[6]

-

Solvent Addition : Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The choice of solvent is important as it can influence the chemical shifts of labile protons (e.g., N-H).

-

Dissolution : Ensure the sample is fully dissolved. Vortexing or brief sonication can be used to aid dissolution.[6]

-

D₂O Exchange (Optional) : To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. After acquiring an initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H protons will disappear or significantly diminish in intensity.[6]

NMR Data Acquisition

Spectra are typically recorded on 300, 400, or 600 MHz NMR spectrometers.[1][2][7]

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment is used.

-

Number of Scans (NS) : Typically 16 to 128 scans are accumulated to ensure a good signal-to-noise ratio.[8]

-

Spectral Width (SW) : A spectral width of about 12-15 ppm is generally sufficient.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).[4]

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.

-

Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (SW) : A wider spectral width of around 200-220 ppm is used.[9]

-

-

2D NMR Experiments : For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in definitive signal assignment.[6]

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass Spectrometry Analysis of Ethyl 4-Pyrimidinecarboxylate and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of ethyl 4-pyrimidinecarboxylate and its analogs. It is designed to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in understanding the fragmentation behavior, analytical methodologies, and metabolic pathways associated with this class of compounds. Pyrimidine derivatives are of significant interest due to their diverse biological activities, and mass spectrometry serves as a critical tool for their identification, characterization, and quantification.

Introduction to Pyrimidine Carboxylates

This compound is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a monoisotopic mass of 152.058577502 Da.[1] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases, and the carboxylate functional group provides a handle for further chemical modifications, making it a versatile scaffold in drug discovery. Understanding the mass spectrometric behavior of this compound and its analogs is crucial for their structural elucidation, purity assessment, and for studying their metabolic fate.

Mass Spectral Fragmentation of this compound

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known fragmentation of structurally related pyrimidine derivatives and general principles of mass spectrometry.[2][3] The primary fragmentation pathways are expected to involve the ester group and the pyrimidine ring.

Predicted Fragmentation Pathways:

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) of this compound is expected to undergo the following key fragmentation steps:

-

Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment ion at m/z 107.

-

Loss of ethylene (C₂H₄) via a McLafferty-type rearrangement: This would lead to a fragment ion at m/z 124.

-

Cleavage of the ester group with loss of an ethyl radical (•CH₂CH₃): This would produce a fragment at m/z 123.

-

Decarboxylation (loss of CO₂): This fragmentation could occur from the [M-C₂H₅]⁺ ion, leading to a fragment at m/z 79.

-

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, leading to smaller fragment ions.

A proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for the predicted parent and fragment ions of this compound. This data is essential for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

| Ion Description | Predicted m/z |

| Molecular Ion ([M]⁺•) | 152 |

| Protonated Molecule ([M+H]⁺) | 153 |

| Fragment: Loss of Ethyl Radical | 123 |

| Fragment: Loss of Ethoxy Radical | 107 |

| Fragment: Loss of Ethylene | 124 |

| Fragment: Decarboxylation of [M-C₂H₅]⁺ | 79 |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and its analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

For the analysis of pyrimidine derivatives from biological matrices, a protein precipitation and extraction protocol is recommended.

-

Sample Collection: Collect biological samples (e.g., plasma, urine, cell lysates) and store them at -80°C until analysis.

-

Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Conditions

The following are typical starting conditions for the LC-MS/MS analysis of this compound and its analogs. Optimization may be required depending on the specific analog and the analytical instrumentation.

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Involvement in Signaling and Metabolic Pathways

Pyrimidine analogs are widely used in chemotherapy and often act as antimetabolites, interfering with the normal synthesis of nucleic acids.[4][5][6][7] These compounds can be anabolized by cellular enzymes to their active nucleotide forms, which can then inhibit key enzymes in the pyrimidine biosynthesis pathway or be incorporated into DNA and RNA, leading to cytotoxicity.[4][5][6][7] The study of the metabolism of pyrimidine carboxylate derivatives is crucial for understanding their mechanism of action and potential for drug development.

The diagram below illustrates a simplified overview of the de novo pyrimidine biosynthesis pathway, which can be a target for pyrimidine analogs.

Conclusion

The mass spectrometric analysis of this compound and its analogs is a powerful tool for their characterization and quantification. While direct experimental data for the parent compound may be limited, a thorough understanding of the fragmentation patterns of related pyrimidine derivatives allows for the development of robust analytical methods. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of molecules. Further studies focusing on the detailed fragmentation analysis and metabolic profiling of specific pyrimidine carboxylate analogs will contribute to a deeper understanding of their biological roles and therapeutic potential.

References

- 1. Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. article.sapub.org [article.sapub.org]

- 4. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 7. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Determination of Ethyl 4-Pyrimidinecarboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure determination of ethyl 4-pyrimidinecarboxylate and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the pyrimidine scaffold. A thorough understanding of their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves multi-step reactions. While various synthetic routes exist, a common approach is the Biginelli reaction or similar cyclocondensation strategies. For instance, a derivative, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, was synthesized by fusing acetoacetic ether, 4-bromobenzaldehyde, and thiourea.[1] Another approach involves the reaction of an ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with an appropriate electrophile in the presence of a base.[2]

Experimental Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative [1][2]

-

Reactant Mixture: A mixture of ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2 mmol), 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (2 mmol), potassium iodide (2 mmol), and triethylamine (2.5 mmol) is prepared in absolute ethanol (20 mL).

-

Reflux: The reaction mixture is refluxed for 4 hours.

-

Precipitation: The mixture is then poured onto crushed ice (40 g) and acidified with acetic acid (2 mL).

-

Isolation: The resulting precipitate is filtered, washed with cold water, and dried.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallizing the dried product from a suitable solvent system, such as a methanol/DMF mixture (4:1 v/v).[2]

Spectroscopic Characterization

Prior to X-ray diffraction analysis, the synthesized compounds are typically characterized using various spectroscopic techniques to confirm their chemical structure.

Experimental Protocol: Spectroscopic Analysis

-

FT-IR Spectroscopy: Infrared spectra are recorded on a spectrometer, often using KBr pellets.[1] Characteristic peaks for pyrimidine derivatives include vibrations for C=O, C=N, and aromatic C-H bonds.[3]

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent.[1] These spectra provide detailed information about the proton and carbon environments in the molecule.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compound.[1]

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD).

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 200 K).[4] Data collection involves rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F2.

-

Data Deposition: The final crystallographic data are typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[4]

Data Presentation: Crystallographic and Spectroscopic Data

The results from the crystallographic and spectroscopic analyses are summarized in a structured format for clarity and comparison.

Table 1: Example Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

| Chemical Formula | C20H16Cl2N2O2S |

| Formula Weight | 419.31 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 38.654(8) |

| b (Å) | 11.787(3) |

| c (Å) | 8.774(2) |

| β (°) | 102.415(14) |

| Volume (Å3) | 3904.1(15) |

| Z | 8 |

| Calculated Density (Mg m-3) | 1.427 |

| Absorption Coefficient (mm-1) | 4.14 |

| F(000) | 1728 |

Data for ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][5]thiazolo[3,2-a]pyrimidine-3-carboxylate.[5]

Table 2: Selected Bond Lengths and Angles for a Triazole Carboxylate Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| N1–C5 | 1.352(3) |

| C5–C11 | 1.454(4) |

| C11–O1 | 1.213(3) |

| C6–O2 | 1.341(3) |

| N1–C5–C11 | 123.6(2) |

| O1–C11–H11 | 121.0 |

| C7–O2–C6 | 116.4(2) |

Data for ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate.[4]

Molecular and Crystal Structure Analysis

The solved crystal structure provides valuable insights into the molecular conformation, including the planarity of ring systems and the orientation of substituents. For example, in one thiazolo[3,2-a]pyrimidine derivative, the six-membered ring adopts a sofa conformation.[1] The analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, is crucial for understanding the crystal packing and solid-state properties of the compound.[2] Hirshfeld surface analysis can also be employed to quantify the contributions of different intermolecular contacts to the overall crystal packing.[2]

Visualization of Experimental and Logical Workflows

Visual diagrams are essential for representing complex experimental procedures and logical relationships in a clear and concise manner.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound compounds.

Caption: Logical relationship between molecular structure, properties, and biological activity in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Physicochemical properties of ethyl 4-pyrimidinecarboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Pyrimidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules and agrochemicals. Its unique structural features and reactivity profile make it an attractive scaffold for the development of novel therapeutic agents and crop protection products. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data and experimental insights for professionals in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis, formulation, and biological studies. These properties influence its reactivity, solubility, and pharmacokinetic behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 37 - 41 °C | --INVALID-LINK-- |

| Boiling Point | 160 °C at 88 mmHg | --INVALID-LINK-- |

| logP (computed) | 0.1 | --INVALID-LINK-- |

| Appearance | White to orange to green powder or lump | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes, often involving the condensation of a three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring. While a definitive, detailed protocol for its direct synthesis is not extensively documented in readily available literature, methods for the synthesis of related pyrimidine carboxylates can be adapted. One such general approach is outlined below.

General Synthetic Approach

A common strategy for the synthesis of pyrimidine rings is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. For this compound, a plausible synthetic route could involve the condensation of an appropriate β-ketoester or its enol ether with formamidine.

Experimental Workflow for Synthesis of Pyrimidine Carboxylates

Caption: Generalized workflow for the synthesis of this compound.

Methodologies for Physicochemical Property Determination

The experimental determination of the physicochemical properties listed in Table 1 follows established laboratory protocols.

-

Melting Point: The melting point can be determined using a standard melting point apparatus, where a small sample of the crystalline solid is heated, and the temperature range over which the substance melts is recorded.

-

Boiling Point: The boiling point is typically measured at a specific pressure using distillation. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

-

logP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for the experimental determination of logP. This involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases, and then measuring the concentration of the compound in each phase, typically by UV-Vis spectroscopy or HPLC.

-

pKa (Acid Dissociation Constant): The pKa can be determined by potentiometric titration, where a solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is the pH at which the compound is half-ionized. Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance as a function of pH.

Biological Significance and Applications

This compound is a versatile intermediate in the development of bioactive molecules. While the direct biological activity of the parent compound is not extensively reported, its derivatives have shown significant potential in various therapeutic areas.

-

Enzyme Inhibition: The pyrimidine carboxylate scaffold is a key pharmacophore in the design of various enzyme inhibitors. For instance, derivatives have been synthesized and investigated as inhibitors of lactate dehydrogenase (LDH) and biotin carboxylase, which are important targets in cancer and infectious diseases, respectively.[1][2][3][4]

-

Drug Discovery: Its role as a synthetic intermediate is crucial in the pharmaceutical industry. It provides a convenient starting point for the elaboration of more complex molecules targeting a range of biological targets, including those for neurological and cardiovascular conditions.

Logical Relationship in Drug Discovery

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, coupled with its synthetic versatility, make it a valuable tool in the creation of novel molecules with therapeutic and agricultural applications. While further experimental data on its solubility and pKa would be beneficial, the existing information provides a solid foundation for its use in research and development. The continued exploration of derivatives based on this core structure holds promise for the discovery of new and effective drugs and agrochemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 4-Pyrimidinecarboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-pyrimidinecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide presents solubility data for structurally related pyrimidine derivatives to provide valuable insights. Furthermore, it details standardized experimental protocols for the precise determination of solubility, enabling researchers to generate specific data for their unique applications.

Introduction

This compound is a significant building block in the synthesis of a wide range of biologically active molecules. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, and the formulation of pharmaceutical products. Understanding its solubility profile is paramount for optimizing synthetic routes and ensuring the efficient development of novel therapeutics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 39-41 °C |

| Boiling Point | 240.3 °C at 760 mmHg[1] |

| CAS Number | 62846-82-6[2][3] |

Solubility of Related Pyrimidine Derivatives

Table 1: Mole Fraction Solubility (x) of Selected Pyrimidine Derivatives in Various Organic Solvents

| Compound | Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| 4-amino-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | Methanol | 293.15 | 0.00038 |

| 298.15 | 0.00045 | ||

| 303.15 | 0.00053 | ||

| 308.15 | 0.00062 | ||

| 313.15 | 0.00071 | ||

| 4-amino-6-(4-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | Methanol | 293.15 | 0.00015 |

| 298.15 | 0.00018 | ||

| 303.15 | 0.00021 | ||

| 308.15 | 0.00025 | ||

| 313.15 | 0.00029 | ||

| 2-((4-methoxyphenyl)amino)pyrimidin-4(3H)-one | N,N-Dimethylformamide (DMF) | 298.15 | 0.0125 |

| 308.15 | 0.0158 | ||

| 318.15 | 0.0198 | ||

| 328.15 | 0.0249 | ||

| 2-((4-chlorophenyl)amino)pyrimidin-4(3H)-one | N,N-Dimethylformamide (DMF) | 298.15 | 0.0089 |

| 308.15 | 0.0112 | ||

| 318.15 | 0.0141 | ||

| 328.15 | 0.0177 | ||

| 2,4-dichloro-6-(naphthalen-1-yloxy)pyrimidine | Chloroform | 298.15 | 0.0182 |

| 308.15 | 0.0229 | ||

| 318.15 | 0.0287 | ||

| 328.15 | 0.0359 | ||

| Ethyl Acetate | 298.15 | 0.0115 | |

| 308.15 | 0.0145 | ||

| 318.15 | 0.0182 | ||

| 328.15 | 0.0228 |

Note: This table presents data for pyrimidine derivatives that are structurally different from this compound. The data is intended to provide a general understanding of solubility trends for this class of compounds.

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for the determination of the solubility of this compound in various organic solvents. This method is widely cited in the literature for its reliability and accuracy in determining the solubility of pyrimidine derivatives.[4][5][7]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or heating mantle

-

Analytical balance (±0.0001 g)

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm)

-

Pre-weighed glass vials

-

Drying oven

4.2. Experimental Procedure

-

Solvent Preparation: Add a known volume of the selected organic solvent to a series of conical flasks.

-

Equilibration: Place the flasks in a thermostatically controlled water bath set to the desired temperature and allow the solvent to equilibrate.

-

Addition of Solute: Add an excess amount of this compound to each flask to ensure that a saturated solution is formed.

-

Stirring and Saturation: Stopper the flasks and stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

Cessation of Stirring and Settling: Turn off the stirrer and allow the undissolved solid to settle at the bottom of the flask for at least 2 hours while maintaining the constant temperature.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a 0.45 µm filter to avoid drawing any undissolved solid.

-

Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed glass vial.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation of Solubility: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent.

Visualizing the Experimental Workflow

The logical flow of the gravimetric method for solubility determination is illustrated in the following diagram.

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

This technical guide has provided an overview of the solubility of this compound, a compound of significant interest in pharmaceutical research. While direct quantitative data remains scarce, the provided information on related pyrimidine derivatives and the detailed experimental protocol for solubility determination will empower researchers to accurately assess its solubility in various organic solvents. This knowledge is crucial for the advancement of synthetic methodologies and the successful development of new chemical entities.

References

- 1. americanelements.com [americanelements.com]

- 2. Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl Pyrimidine-4-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity Screening of Novel Ethyl 4-Pyrimidinecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel ethyl 4-pyrimidinecarboxylate derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, quantitative data, and underlying mechanisms associated with this promising class of compounds. This document summarizes key findings from various studies, presenting data in a structured format for comparative analysis, and offers detailed experimental protocols for key biological assays. Furthermore, it visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to this compound Derivatives

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Among these, this compound derivatives have emerged as a particularly interesting subclass, with researchers actively exploring their therapeutic potential. This guide focuses on the screening of these novel derivatives for various biological activities, providing a foundational resource for their further development.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various this compound derivatives from a range of studies.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 1 | 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one (5b) | MDA-MB-231 | 2.31 x 10⁻⁴ | [1] |

| 2 | 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one (6c) | HT-29 | 0.001 | [1] |

| 3 | 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one (6a) | HepG2 | 0.99 | [1] |

| 4 | 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one (6b) | HeLa | 0.83 | [1] |

| 5 | Pyrimidine with aryl urea moiety (4b) | SW480 | 11.08 | [2] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 6 | Dihydropyrimidinone derivative | Pseudomonas aeruginosa | 62.5 | [3] |

| 7 | Thiazolo[4,5-d]pyrimidine derivative (4) | Staphylococcus aureus | - | [4] |

| 8 | Thiazolo[4,5-d]pyrimidine derivative (8a) | Staphylococcus aureus | - | [4] |

| 9 | Thiazolo[4,5-d]pyrimidine derivative (11g) | Staphylococcus aureus | - | [4] |

Note: Specific MIC values for compounds 7, 8, and 9 against S. aureus were not provided in the source material, but they were highlighted as having significant effectiveness.

Table 3: Antioxidant Activity of Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Esters

| Compound ID | Derivative | DPPH Scavenging IC50 (mg/mL) | Reference |

| 3c | Ester derivative | 0.6 | [5] |

Table 4: Anti-inflammatory Activity of Pyrimidine Derivatives (COX Inhibition)

| Compound ID | Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 10 | Pyrazolo[3,4-d]pyrimidine (3b) | 19.45 ± 0.07 | 31.4 ± 0.12 | [6] |

| 11 | Pyrazolo[3,4-d]pyrimidine (4b) | 26.04 ± 0.36 | 34.4 ± 0.10 | [6] |

| 12 | Pyrazolo[3,4-d]pyrimidine (4d) | 28.39 ± 0.03 | 23.8 ± 0.20 | [6] |

Table 5: Enzyme Inhibition Activity of Ethyl Pyrimidine-Quinolinecarboxylate Derivatives

| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |

| 13 | Ethyl pyrimidine-quinolinecarboxylate (16a) | hLDHA | ≈ 1 | [5] |

| 14 | Ethyl pyrimidine-quinolinecarboxylate (18b) | hLDHA | ≈ 1 | [5] |

| 15 | Ethyl pyrimidine-quinolinecarboxylate (18c) | hLDHA | ≈ 1 | [5] |

| 16 | Ethyl pyrimidine-quinolinecarboxylate (18d) | hLDHA | ≈ 1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of this compound derivatives.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

-

96-well sterile microtiter plates

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Appropriate cancer cell lines and culture medium

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[9]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[9] Pipette up and down to ensure complete solubilization.

-